N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridazine ring
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-26-16-6-3-13(9-18(16)27-2)15-5-8-21(24-23-15)30-11-20(25)22-14-4-7-17-19(10-14)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNTUJVDFFSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridazine ring: This involves the condensation of hydrazine with a suitable dicarbonyl compound.
Thioether formation: The pyridazine derivative is then reacted with a thiol to introduce the thioether linkage.
Amidation: Finally, the benzo[d][1,3]dioxole derivative is coupled with the pyridazine-thioether intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a pyridazinyl-thioacetamide scaffold. The molecular formula is with a molecular weight of approximately 423.4 g/mol. The synthesis typically involves multi-step reactions that include the formation of the thioether linkage and subsequent acetamide derivatization.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . The mechanism of action is believed to involve competitive inhibition, where the compound binds to the active site of these enzymes, thereby preventing substrate interaction.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Molecular hybrids containing similar structural motifs have demonstrated promising activity against various cancer cell lines. The incorporation of the pyridazine ring is thought to enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest .
Diabetes Management
Given its enzyme inhibitory properties, N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide may serve as a candidate for developing new antidiabetic agents. The ability to inhibit α-glucosidase can lead to reduced glucose absorption in the intestines, thereby aiding in blood sugar control .
Neurodegenerative Diseases
The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, it may improve cholinergic transmission in the brain, which is often impaired in AD patients .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the methoxy groups on the phenyl ring.
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the methoxy groups on the phenyl ring and the specific positioning of the thioether linkage and acetamide group make N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 341.38 g/mol |
| CAS Number | 303018-40-8 |
Anti-inflammatory Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that similar benzodioxole derivatives displayed an edema inhibition percentage ranging from 56% to 86% within the first hour of administration, outperforming standard anti-inflammatory drugs like sodium diclofenac .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, related compounds have shown promising results against esophageal squamous cell carcinoma with IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the benzodioxole moiety and substitution patterns on the pyridazine ring can significantly enhance anti-inflammatory and anticancer activities .
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Efficacy :
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond in thioacetamide: ~1.75–1.80 Å) and confirms planarity of the pyridazine ring .
- NMR Analysis :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ aligns with theoretical molecular weight (e.g., ~470–500 g/mol) .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Q. Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values < 50 µM indicate potency).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced: How do substituents on the pyridazine ring influence bioactivity?
Q. Methodological Answer :
- Methoxy Groups : Electron-donating groups (3,4-dimethoxy) enhance solubility and π-π stacking with target proteins.
- Thioether Linkage : Increases metabolic stability compared to ether or ester analogs.
- SAR Findings :
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., CDK2). Key residues: Lys33 (H-bond with acetamide) and Phe80 (π-π stacking with pyridazine).
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap < 4 eV indicates reactivity) .
Q. Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Surfactants : Add Tween-80 (0.01% w/v) to aqueous buffers.
- pH Adjustment : Solubility increases at pH 7.4 due to deprotonation of the acetamide .
Advanced: How to resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Assay Standardization : Normalize protocols (e.g., fixed incubation time: 24 hrs).
- Metabolic Stability : Test with liver microsomes to rule out rapid degradation (t₁/₂ > 60 mins is acceptable).
- Control Compounds : Include reference drugs (e.g., ascorbic acid for antioxidant assays) .
Advanced: What strategies improve metabolic stability for in vivo studies?
Q. Methodological Answer :
- Isotere Replacement : Replace sulfur with CF₂ group (retains geometry, reduces oxidation).
- Prodrug Design : Mask the acetamide as an ester (hydrolyzed in vivo).
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) .
Basic: How to validate purity and identity post-synthesis?
Q. Methodological Answer :
- HPLC : Use C18 column (90:10 water-acetonitrile, 1 mL/min); retention time ~8–10 mins.
- Elemental Analysis : %C, %H, %N within ±0.3% of theoretical values.
- Melting Point : Sharp range (e.g., 180–182°C) confirms crystallinity .
Advanced: What are the challenges in scaling up synthesis?
Q. Methodological Answer :
- Exothermic Reactions : Control temperature during thioacetamide formation (jacketed reactor required).
- Byproducts : Remove unreacted chloroacetyl chloride via aqueous washes.
- Cost : 3,4-Dimethoxyphenyl precursors account for ~60% of material costs; optimize stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
